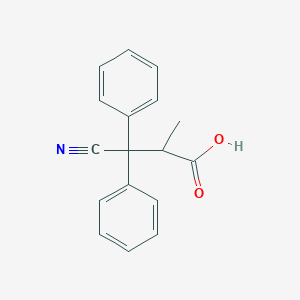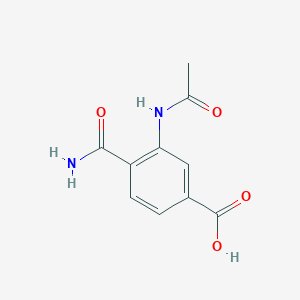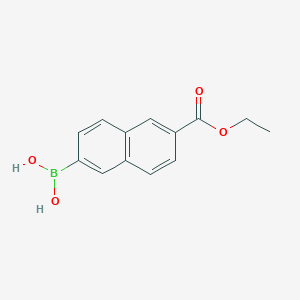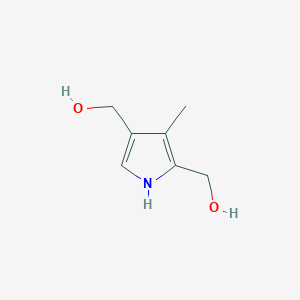
Ethyl 3-(thiophen-3-yl)-1,2-oxazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(thiophen-3-yl)-1,2-oxazole-5-carboxylate is a heterocyclic compound that features a thiophene ring fused with an oxazole ring. This compound is of significant interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and material science. The presence of both thiophene and oxazole rings in its structure contributes to its diverse chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(thiophen-3-yl)-1,2-oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of thiophene derivatives with oxazole precursors in the presence of catalysts. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 3-(thiophen-3-yl)-1,2-oxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and oxazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides, while reduction of the oxazole ring may produce amines.
Aplicaciones Científicas De Investigación
Ethyl 3-(thiophen-3-yl)-1,2-oxazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the areas of anti-inflammatory and anticancer research.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(thiophen-3-yl)-1,2-oxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The thiophene and oxazole rings can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Ethyl 3-(thiophen-3-yl)-1,2-oxazole-5-carboxylate can be compared with other similar compounds, such as:
Thiophene derivatives: These compounds share the thiophene ring but may lack the oxazole ring, resulting in different chemical and biological properties.
Oxazole derivatives: These compounds contain the oxazole ring but may lack the thiophene ring, leading to variations in reactivity and applications.
Other heterocyclic compounds: Compounds with different heteroatoms (e.g., nitrogen, oxygen, sulfur) in their ring structures can exhibit unique properties and uses.
The uniqueness of this compound lies in its combined thiophene and oxazole rings, which confer a distinct set of chemical and biological characteristics that are not found in compounds with only one of these rings.
Propiedades
Fórmula molecular |
C10H9NO3S |
|---|---|
Peso molecular |
223.25 g/mol |
Nombre IUPAC |
ethyl 3-thiophen-3-yl-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C10H9NO3S/c1-2-13-10(12)9-5-8(11-14-9)7-3-4-15-6-7/h3-6H,2H2,1H3 |
Clave InChI |
GSAOSUXDPZIFBZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=NO1)C2=CSC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Ethoxyphenyl)methoxy]-4-(triphenylmethyl)morpholine](/img/structure/B13924203.png)
![4'-(Bromomethyl)-2'-(ethoxymethyl)-[1,1'-biphenyl]-2-sulfonic acid](/img/structure/B13924205.png)


![N,4'-Dimethyl[1,1'-biphenyl]-3-amine](/img/structure/B13924219.png)



![5-Tert-butoxycarbonyl-6-methyl-1,4,6,7-tetrahydropyrazolo [4,3-c]pyridine-3-carboxylic acid](/img/structure/B13924254.png)





